![molecular formula C20H15FN4O4S B2917222 N-[2-(4-ethylphenyl)-1H-indol-3-yl]-N'-(3-methoxypropyl)urea CAS No. 1115908-65-0](/img/structure/B2917222.png)

N-[2-(4-ethylphenyl)-1H-indol-3-yl]-N'-(3-methoxypropyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

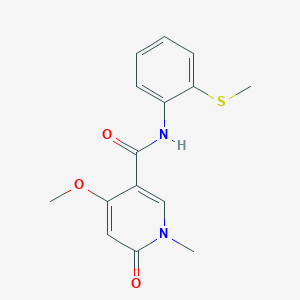

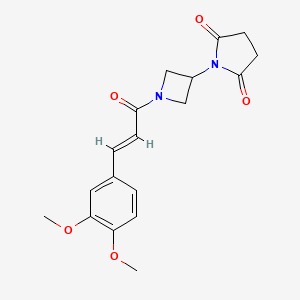

The compound “N-[2-(4-ethylphenyl)-1H-indol-3-yl]-N’-(3-methoxypropyl)urea” is a urea derivative with an indole and an ethylphenyl group attached to the nitrogen atoms of the urea . Urea derivatives are often used in medicinal chemistry due to their bioactivity .

Molecular Structure Analysis

The compound contains an indole ring, which is a fused benzene and pyrrole ring, and a phenyl ring attached to one of the nitrogen atoms of the urea . The other nitrogen atom of the urea is attached to a methoxypropyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Urea derivatives are typically solid at room temperature . The presence of the indole and phenyl rings suggests that this compound would be relatively non-polar and thus have low solubility in water .Scientific Research Applications

Antiviral Activity

Indole derivatives, which share a common structure with the compound , have been reported to exhibit significant antiviral properties . These compounds can inhibit the replication of various RNA and DNA viruses, making them potential candidates for the development of new antiviral drugs.

Anti-inflammatory Properties

Compounds with an indole moiety, such as the one being analyzed, are known to possess anti-inflammatory effects . They work by inhibiting cyclooxygenase enzymes, COX-1 and COX-2, which are involved in the inflammatory response .

Anticancer Applications

Pyrimidine derivatives have been explored for their antitumor activities . Novel 5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives, similar to the compound , have shown promising results in inhibiting the proliferation of various human cancer cell lines .

Antimicrobial Effects

The structural similarity of the compound to indole derivatives suggests potential antimicrobial activity . Indole and its derivatives have been found to exhibit a broad spectrum of antimicrobial properties, targeting a variety of bacterial and fungal pathogens .

Neuroprotective Effects

Indole derivatives are involved in the regulation and modulation of multiple processes within the central nervous system. The compound could be researched for its potential neuroprotective effects , which might aid in the treatment of neurodegenerative diseases .

Enzyme Inhibition

The compound’s structure indicates potential use in enzyme inhibition . By targeting specific enzymes, it could be used to regulate biological pathways that are overactive in certain diseases, providing a therapeutic benefit .

Analgesic Properties

Given the compound’s structural relation to indole derivatives, it may possess analgesic properties . Such compounds can interact with receptors in the brain to alleviate pain, making them valuable in pain management research .

Metabolic Disorders

Research into indole derivatives has shown potential applications in treating metabolic disorders . The compound could be investigated for its ability to interact with metabolic pathways, offering new avenues for the treatment of diabetes and obesity .

Mechanism of Action

Future Directions

properties

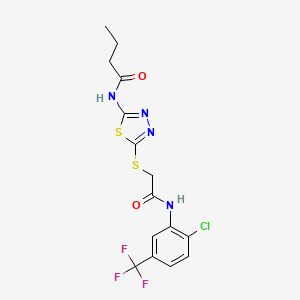

IUPAC Name |

2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(4-methylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O4S/c1-30(28,29)17-8-6-16(7-9-17)24-18(26)12-25-19(13-2-4-15(21)5-3-13)23-11-14(10-22)20(25)27/h2-9,11H,12H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWDVBURZMEGHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-ethylphenyl)-1H-indol-3-yl]-N'-(3-methoxypropyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one hydrochloride](/img/structure/B2917140.png)

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2917146.png)

![(Z)-3-(furan-2-yl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2917147.png)

![1-(5-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2917151.png)

![2-Amino-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2917157.png)

![6-Cyclopentyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2917160.png)